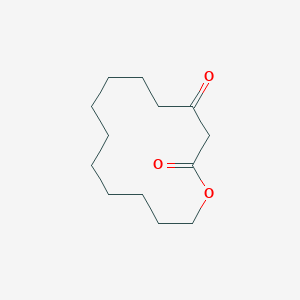
1-Oxacyclotetradecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacyclotetradecane-2,4-dione is a chemical compound with a unique structure that includes a 14-membered ring containing an oxygen atom and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxacyclotetradecane-2,4-dione typically involves cyclization reactions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This allows for the efficient production of the compound in larger quantities while maintaining control over reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxacyclotetradecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Oxacyclotetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Oxacyclotetradecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar ring structure but different functional groups.
Clarithromycin: Another macrolide antibiotic, structurally related to erythromycin but with additional modifications.
Uniqueness
1-Oxacyclotetradecane-2,4-dione is unique due to its specific ring size and the presence of two ketone groups. This distinguishes it from other compounds with similar ring structures but different functional groups, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
85920-71-4 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
oxacyclotetradecane-2,4-dione |
InChI |
InChI=1S/C13H22O3/c14-12-9-7-5-3-1-2-4-6-8-10-16-13(15)11-12/h1-11H2 |
Clave InChI |
DSMOQRAVYHIRLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCOC(=O)CC(=O)CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


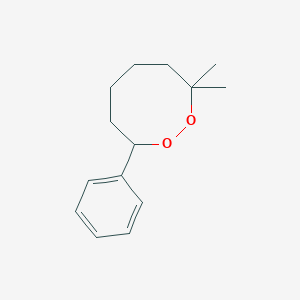
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
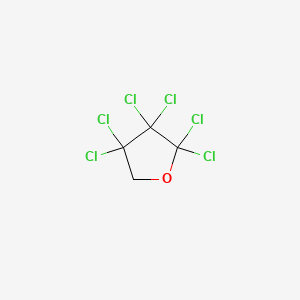
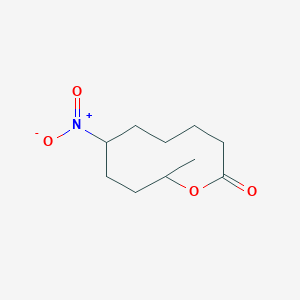
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
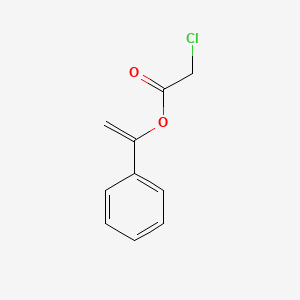
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
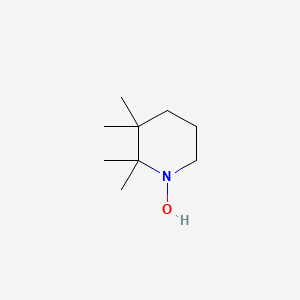
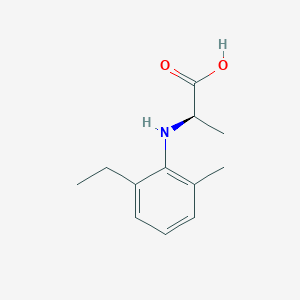
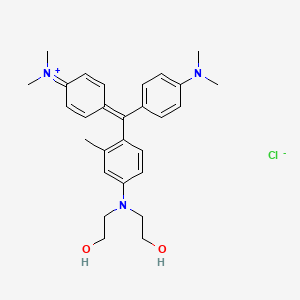
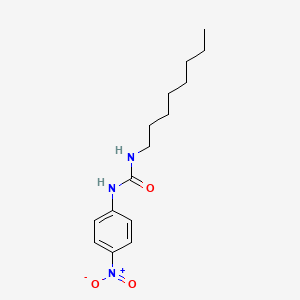
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
